1H-benzimidazole-2-carbonyl chloride hydrochloride
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Overview
Description
1H-Benzimidazole-2-carbonyl chloride hydrochloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes. This compound is particularly significant due to its versatile applications in scientific research, pharmaceuticals, and industrial processes.
Mechanism of Action
Target of Action
This compound belongs to the benzimidazole group, which has been found to exhibit antibacterial and antifungal properties . .
Mode of Action
As a member of the benzimidazole group, it may interact with its targets by binding to specific enzymes or proteins, thereby inhibiting their function and leading to the death of the microorganism
Biochemical Pathways
Given its potential antibacterial and antifungal properties , it may interfere with essential metabolic pathways in these microorganisms, leading to their death. More research is required to identify the exact pathways affected by this compound.
Result of Action
As a potential antibacterial and antifungal agent , it may lead to the death of these microorganisms, but the exact molecular and cellular changes induced by this compound remain to be determined.
Preparation Methods
The synthesis of 1H-benzimidazole-2-carbonyl chloride hydrochloride typically involves the reaction of benzimidazole with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
1H-Benzimidazole-2-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous solutions, leading to the formation of benzimidazole-2-carboxylic acid and hydrochloric acid.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazole-2-carbonyl chloride hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various benzimidazole derivatives, which are important intermediates in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: Benzimidazole derivatives have shown potential as therapeutic agents for treating various diseases, including cancer, viral infections, and inflammatory conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-Benzimidazole-2-carbonyl chloride hydrochloride can be compared with other benzimidazole derivatives, such as:
2-Aminobenzimidazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzimidazole-2-carboxylic acid: An intermediate in organic synthesis with applications in pharmaceuticals and materials science.
Benzimidazole-2-thiol: Known for its applications in corrosion inhibition and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its reactivity and versatility, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1H-benzimidazole-2-carbonyl chloride;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O.ClH/c9-7(12)8-10-5-3-1-2-4-6(5)11-8;/h1-4H,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYWWBKRYDGFMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379949 |
Source
|
Record name | 1H-benzimidazole-2-carbonyl chloride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337508-58-4 |
Source
|
Record name | 1H-Benzimidazole-2-carbonyl chloride, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337508-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-benzimidazole-2-carbonyl chloride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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